molecular formula C21H24O10 B1149009 Catechin 3-rhamnoside CAS No. 103630-03-1

Catechin 3-rhamnoside

Cat. No. B1149009
M. Wt: 436
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Catechin 3-rhamnoside is a natural product found in various organisms, including Osyris alba and Quercus miyagii . It is a type of flavonoid, which are compounds known for their antioxidant activity . The molecular formula of Catechin 3-rhamnoside is C21H24O10 .


Synthesis Analysis

Catechin 3-rhamnoside can be isolated using dry vacuum liquid chromatography . It has been characterized using 1H-NMR, 13C-NMR, and 2D NMR spectra .


Molecular Structure Analysis

The molecular structure of Catechin 3-rhamnoside includes a 2D structure and a 3D conformer . The IUPAC name is (2S,3R,4R,5R,6S)-2-[[ (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol .


Chemical Reactions Analysis

Catechin 3-rhamnoside exhibits antioxidant activity, which involves the reaction of the compound with DPPH radical . It also shows antimicrobial activity, determined using agar diffusion and broth dilution method .


Physical And Chemical Properties Analysis

Catechin 3-rhamnoside has a molecular weight of 436.4 g/mol . It is a powder and its solubility varies with different solvents .

Scientific Research Applications

    Dermatology

    • Catechins are known to have protective power against UV radiation .
    • They have shown positive anti-microbial, anti-viral, anti-inflammatory, anti-allergenic, and anti-cancer effects .
    • Catechins increase the penetration and absorption of healthy functional foods and bio cosmetics into the body and the skin, thus improving their utility .

    Food and Cosmetics Industries

    • High value-added anti-oxidant substances have been extracted from food and plant sludge .
    • Experiments have shown that catechins are safe when applied to the human body .
    • The stability of catechins is very important for their absorption into the human body and the effectiveness of their anti-oxidant properties .

    Pharmaceutical Industry

    • Continued research on the strong anti-oxidant effects of catechins is expected to result in many advances in the pharmaceutical industry .
    • Catechins may be beneficial in preventing and protecting against diseases caused by oxidative stress .

    Antioxidant Activity

    • “Catechin 3-rhamnoside” is a natural flavonoid found in the stems of Erythroxylum novogranatense and exhibits antioxidant activity .
    • Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

    Signaling Inhibitors

    • Catechin 3-rhamnoside has been suggested to have potential as a signaling inhibitor .
    • Signaling inhibitors are substances that block or interrupt the biochemical signals involved in the body’s cellular processes .

    Pharmaceutical Formulations

    • Catechin is one of the prestigious phytoconstituents obtained from the divine wealth of nature .
    • It is a polyphenolic constituent which is broadly distributed in the plant kingdom and tea, legumes, and rubeaceous plants are rich sources of it .
    • Various research groups have extracted and isolated it by using different analytical techniques due to its diverse pharmacological profile .
    • It is evident in nature that catechin possesses promising anti-inflammatory, neuroprotective, antioxidant, antibacterial, anticancer, and anti-viral properties .
    • There are several formulations reported which are intended for multiple uses where catechins are important ingredients .

    Antimicrobial Activity

    • Catechin 3-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae) has shown antimicrobial activity .
    • Antimicrobial substances can kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans .

    Immunostimulatory Activity

    • Catechin O-rhamnosides from the Eastern Nigeria mistletoe have shown potent immunostimulatory and antioxidant activities .
    • Immunostimulatory substances can enhance the body’s immune response, potentially helping to fight off diseases .

    Bioactivity in Functional Foods, Medicines, and Cosmetics

    • Myricitrin (myricetin-3-O-α-rhamnoside) is a member of flavonols, extracted from the fruits, leaves, and barks of numerous plants .
    • It exerts various biological activities, such as anti-inflammatory, anti-cancer, anti-diabetic, as well as cardio-/neuro-/hepatoprotective activities .
    • These effects have been demonstrated in both in vitro and in vivo models and thus myricitrin exhibits great potential as crucial pharmacological agents .
    • This review focused on the physiological effects of myricitrin and provides a theoretical basis for its application in functional foods, medicines, and cosmetics .

Future Directions

Catechins, including Catechin 3-rhamnoside, have shown potential in improving general health and fighting against several medical conditions . Future research should focus on placebo-controlled trials involving pure catechin derivatives and a patient population with preexisting cardiovascular disease .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLFHITXPCWYAL-HLBABLIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catechin 3-rhamnoside

Citations

For This Compound
31
Citations
M Bonefeld, H Friedrich, H Kolodziej - Phytochemistry, 1986 - Elsevier
A new flavanol glycoside has been isolated from stems of Erythroxylum novogranatense and its structure has been elucidated on the basis of MS and 1 H NMR spectroscopy and …
Number of citations: 37 www.sciencedirect.com
AJ Yusuf, MI Abdullahi, AM Musa… - Turkish Journal of …, 2022 - ncbi.nlm.nih.gov
… catechin, catechin-3-rhamnoside, epicatechin, and quercetin… to -6.9 kcal/mol with catechin-3-rhamnoside having the highest … GLU166 only and catechin-3-rhamnoside formed …
Number of citations: 1 www.ncbi.nlm.nih.gov
AJ Yusuf, MI Abdullahi, AM Musa - 2020 - researchgate.net
… macrophylla (catechin, epicatechin, catechin-3-rhamnoside and quercetin) were screened against three toxins from N. nigricollis using AutoDock tools in PyRx software and post …
Number of citations: 6 www.researchgate.net
AJ Yusuf, MI Abdullahi, AM Musa, H Abubakar… - Turk. J. Pharm …, 2021 - researchgate.net
… kcal/mol with catechin-3rhamnoside having the highest docking … GLU166 only and Catechin-3-rhamnoside formed hydrogen … Catechin-3-rhamnoside indicated the highest affinity …
Number of citations: 1 www.researchgate.net
F Petereit, H Kolodziej, A Nahrstedt - Plant Polyphenols: Synthesis …, 1992 - Springer
In addition to known monomeric flavan-3-ols, the aerial parts of Cistus incanus L. ssp. tauricus (Cistaceae) have been shown to contain the novel (+)-gallocatechin-3-O-gallate and the …
Number of citations: 12 link.springer.com
A Nahrstedt - researchgate.net
In addition to known monomeric flavan-3-ols, the aerial parts of Cis-tus incanus L. ssp. tauricus (Cistaceae) have been shown to contain the novel (+)-gallocatechin-3-O-gallate and the …
Number of citations: 0 www.researchgate.net
R Nia, SA Adesanya, IN Okeke, HC Illoh… - Nigerian Journal of …, 1999 - ajol.info
The EtOAC extractable constituents of the bark of C. haematocephala were active against selected bacteria. Fractionation by chromatographic methods, gave known compounds p-…
Number of citations: 24 www.ajol.info
Y AJ, A MI, M AM, H AK, MV - Egyptian Journal of Basic and …, 2019 - Taylor & Francis
In this study, a flavan-3-ol glycoside, (+)-catechin-3ꞌ-O-rhamnopyranoside isolated from the stem bark extract of N. macrophylla was evaluated for its antivenom, analgesic, anti-…
Number of citations: 8 www.tandfonline.com
BA Bohm, T Loo, KW Nicholls, T Plowman - Phytochemistry, 1988 - Elsevier
Thirteen species of Erythroxylum from Brazil were studied for their flavonoids. All exhibit profiles based upon flavonol glycosides. Predominant flavonols are kaempferol, quercetin and 7,…
Number of citations: 23 www.sciencedirect.com
JC Pretorius, S Magama, PC Zietsman - South African journal of botany, 2003 - Elsevier
… From this ethyl acetate fraction, the authors reported the isolation of the following flavonoids: p-hydroxybenzoic acid, caffeic acid, protocatechuic acid, catechin-3rhamnoside and …
Number of citations: 35 www.sciencedirect.com

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